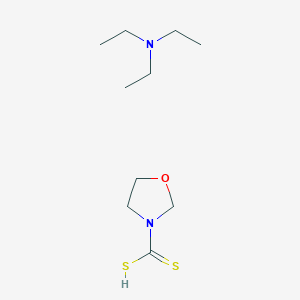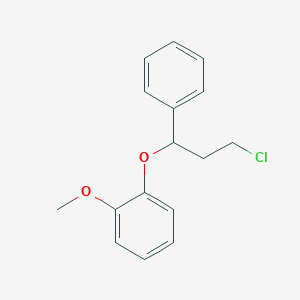![molecular formula C15H14N2O6S B14613854 2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid CAS No. 57421-52-0](/img/structure/B14613854.png)
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinyl group attached to a cyclohexa-2,4-dien-1-ylidene ring, which is further connected to a sulfobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid typically involves a multi-step process. One common method starts with the preparation of the cyclohexa-2,4-dien-1-ylidene intermediate, which is synthesized through a series of condensation reactions. The intermediate is then reacted with hydrazine to form the hydrazinyl derivative. Finally, the sulfobenzoic acid moiety is introduced through a sulfonation reaction, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient and cost-effective synthesis of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid can be compared with other similar compounds, such as:
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-benzoic acid: This compound lacks the sulfonic acid group, which may result in different chemical and biological properties.
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-4-sulfobenzoic acid: This compound has a different position of the sulfonic acid group, which can affect its reactivity and interactions.
2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-carboxybenzoic acid: This compound contains a carboxylic acid group instead of a sulfonic acid group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
57421-52-0 |
|---|---|
Molecular Formula |
C15H14N2O6S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-[(2-hydroxy-3,5-dimethylphenyl)diazenyl]-5-sulfobenzoic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-8-5-9(2)14(18)13(6-8)17-16-12-4-3-10(24(21,22)23)7-11(12)15(19)20/h3-7,18H,1-2H3,(H,19,20)(H,21,22,23) |
InChI Key |
JBYXJZCFNMDZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)





![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)


![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)

